molecular formula C14H5Cl2F6N3 B2657413 3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine CAS No. 338419-98-0

3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2657413
CAS No.: 338419-98-0
M. Wt: 400.11
InChI Key: IHHHAPIBCVRCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a pyridine core substituted at positions 2 and 5 with a trifluoromethyl group and a chloro group, respectively. The 2-position is further linked to an imidazo[1,5-a]pyridine moiety, which itself is substituted with chloro and trifluoromethyl groups at positions 8 and 4. The presence of multiple halogen and fluorinated groups enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to electron-deficient aromatic systems .

Properties

IUPAC Name

8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5Cl2F6N3/c15-8-2-7(14(20,21)22)5-25-10(8)4-24-12(25)11-9(16)1-6(3-23-11)13(17,18)19/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHHAPIBCVRCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC=C3N2C=C(C=C3Cl)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5Cl2F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with varying oxidation states.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-

Biological Activity

3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple halogen and trifluoromethyl groups, positions it as a candidate for various biological applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₆Cl₂F₃N₃, with a molecular weight of approximately 332.108 g/mol. The presence of trifluoromethyl groups and chlorines enhances its reactivity and biological activity compared to simpler imidazo[1,5-a]pyridine derivatives.

PropertyValue
Molecular FormulaC₁₃H₆Cl₂F₃N₃
Molecular Weight332.108 g/mol
CAS Number338419-98-0

Biological Activity

Research indicates that compounds containing imidazo[1,5-a]pyridine frameworks exhibit diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. The specific compound has shown promise in several areas:

  • Antiparasitic Activity : Studies suggest that derivatives of imidazo[1,5-a]pyridine can inhibit the growth of parasites like Leishmania species. For instance, a related compound demonstrated a selectivity index (SI) of 16-fold against L. infantum, indicating potent antiparasitic effects while maintaining lower toxicity to human cells .
  • Anticancer Potential : Compounds in this class have been explored for their ability to inhibit cancer cell proliferation. The structural modifications in this compound may enhance its efficacy against various cancer cell lines.

Case Studies

  • Selectivity Index Evaluation : A study evaluated the selectivity index of various imidazopyridine derivatives. The compound exhibited a reasonable SI, suggesting its potential as an effective therapeutic agent with minimal side effects. The correlation between structural modifications and biological activity was highlighted, emphasizing the role of fluorine substitutions in enhancing selectivity .
  • Metabolic Stability : Another study assessed the metabolic stability of similar compounds in human liver microsomes. It was found that while some derivatives showed improved stability, they often compromised antiparasitic activity. This trade-off is critical when considering drug development for therapeutic applications .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the imidazo ring system plays a crucial role in interacting with biological targets such as enzymes or receptors involved in disease pathways.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Future studies should focus on:

  • In vivo Studies : To assess the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced activity and reduced toxicity.

Comparison with Similar Compounds

Pyrazolo[1,5-a]Pyrimidine Derivatives

  • 3-Bromo-6-(3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)-2-Phenylpyrazolo[1,5-a]Pyrimidine Key Differences: Replaces the imidazo[1,5-a]pyridine with a pyrazolo[1,5-a]pyrimidine core. Implications: Pyrazolo-pyrimidines are often used in kinase inhibitors due to their planar structure, suggesting divergent biological targets compared to the imidazo-pyridine-based compound .
  • 6-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)-3-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrimidine

    • Key Differences : Incorporates a 4-methoxyphenyl group, enhancing polarity and hydrogen-bonding capacity.
    • Implications : Improved aqueous solubility compared to the target compound, which lacks polar substituents .

Triazolo[1,5-a]Pyridine Derivatives

  • The amine group at position 2 offers reactivity for further derivatization. Implications: Likely exhibits distinct pharmacokinetic properties, such as enhanced solubility or metabolic pathways .

Imidazo[1,2-a]Pyridine Derivatives

  • 2-(3-Bromo-Phenyl)-5-Trifluoromethyl-Imidazo[1,2-a]Pyridine
    • Key Differences : Lacks the pyridine substituent, reducing molecular complexity. The bromophenyl group may enhance π-π stacking interactions.
    • Implications : Simpler structure could lead to lower target specificity but improved synthetic accessibility .

Physicochemical Properties Comparison

Compound Core Structure Key Substituents LogP* Solubility (µg/mL)*
Target Compound Imidazo[1,5-a]pyridine Cl, CF₃ (pyridine); Cl, CF₃ (imidazo) ~4.2 <10 (predicted)
3-Bromo-6-(3-Chloro-5-CF₃-Pyridinyl)-2-Phenylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Br, Ph, Cl, CF₃ ~5.0 ~15
6-(3-Chloro-5-CF₃-Pyridin-2-Yl)-3-(4-MeO-Ph)Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 4-MeO-Ph, Cl, CF₃ ~3.8 ~50
8-Chloro-6-CF₃-[1,2,4]-Triazolo[1,5-a]pyridin-2-Amine Triazolo[1,5-a]pyridine NH₂, Cl, CF₃ ~2.5 ~100
2-(3-Bromo-Ph)-5-CF₃-Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Br-Ph, CF₃ ~3.9 ~20

*Predicted values based on substituent contributions and analogous data.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example:

  • Coupling Reactions : A key step involves forming the imidazo[1,5-a]pyridine core via cyclization of precursors like 2-aminopyridine derivatives with halogenated intermediates under acidic conditions (e.g., trifluoroacetic acid) .
  • Halogenation : Chlorine and trifluoromethyl groups are introduced using reagents like phosphorus oxychloride (POCl₃) or halogen exchange reactions .
  • Purification : Column chromatography or recrystallization in methanol/water mixtures ensures high purity (>98%) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and coupling patterns. For instance, coupling constants (e.g., J = 8.2 Hz) in the aromatic region resolve pyridine and imidazole ring systems .
  • IR Spectroscopy : Absorption peaks (e.g., 1722 cm⁻¹ for carbonyl groups or 1512 cm⁻¹ for C-F stretches) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 458.03) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations?

When NMR or IR data are ambiguous (e.g., overlapping signals or stereochemical uncertainties), single-crystal X-ray diffraction provides definitive structural proof. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve bond lengths, angles, and torsion angles . For example, crystallography confirmed the fused imidazo-pyridine system in a related compound with an R factor < 0.05 .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic centers (e.g., chlorine atoms at C3/C8 positions) prone to substitution .
  • Molecular Docking : Predicts binding affinities for biological targets (e.g., enzyme active sites) by modeling interactions with trifluoromethyl groups, which enhance lipophilicity .
  • Solvent Effect Modeling : Polarizable continuum models (PCM) optimize reaction conditions for substitutions (e.g., using amines in DMF at 80°C) .

Q. How can reaction conditions be optimized to mitigate hazardous intermediates during synthesis?

  • Safety Protocols : Use closed systems and inert atmospheres (N₂/Ar) when handling volatile intermediates like chloromethyl derivatives .
  • Flow Chemistry : Continuous flow reactors minimize exposure to toxic reagents (e.g., POCl₃) and improve yield (>85%) via precise temperature control .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress, reducing side products .

Q. What strategies address low solubility in biological assays?

  • Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to maintain compound stability while achieving micromolar solubility .
  • Prodrug Design : Introduce hydrophilic groups (e.g., carboxylate esters) via post-synthetic modifications .
  • Nanoparticle Encapsulation : Lipid-based carriers enhance bioavailability in cell-based studies .

Methodological Considerations

Q. How are mechanistic studies conducted for substituent exchange reactions?

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., C-H bonds adjacent to chlorine) distinguishes between SN1/SN2 pathways .
  • Trapping Experiments : Adding radical scavengers (e.g., TEMPO) identifies intermediates in free-radical pathways .
  • Hammett Plots : Correlate substituent electronic effects (σ values) with reaction rates to deduce mechanisms .

Q. What analytical workflows validate purity for pharmacological studies?

  • HPLC-PDA/MS : Dual detection (UV and mass) identifies impurities (<0.5%) and confirms molecular identity .
  • Elemental Analysis : Matches experimental C/H/N/F/Cl content with theoretical values (error <0.3%) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess compound robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.